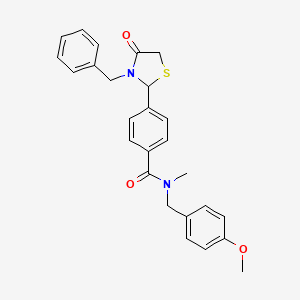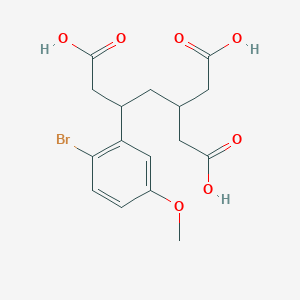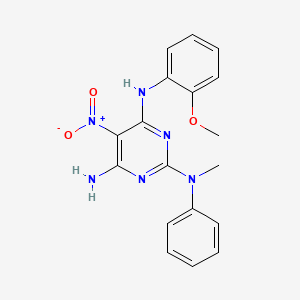![molecular formula C19H15ClN2O3 B15151643 N-[4-(acetylamino)phenyl]-4-chloro-1-hydroxynaphthalene-2-carboxamide](/img/structure/B15151643.png)
N-[4-(acetylamino)phenyl]-4-chloro-1-hydroxynaphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorinated naphthalene ring, an acetamidophenyl group, and a hydroxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated to form an acetamide.
Chlorination: The naphthalene ring is chlorinated to introduce the chlorine atom.
Hydroxylation: Finally, a hydroxyl group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common in industrial settings to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the acetamide group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine or dechlorinated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-CHLORO-N-(4-ACETAMIDOPHENYL)BENZAMIDE: Similar structure but lacks the hydroxy and naphthalene groups.
4-CHLORO-N-(4-ACETAMIDOPHENYL)-2-HYDROXYBENZAMIDE: Similar structure but with a different position of the hydroxy group.
Uniqueness
4-CHLORO-N-(4-ACETAMIDOPHENYL)-1-HYDROXYNAPHTHALENE-2-CARBOXAMIDE is unique due to the combination of its functional groups and the specific positions of these groups on the naphthalene ring
属性
分子式 |
C19H15ClN2O3 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC 名称 |
N-(4-acetamidophenyl)-4-chloro-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O3/c1-11(23)21-12-6-8-13(9-7-12)22-19(25)16-10-17(20)14-4-2-3-5-15(14)18(16)24/h2-10,24H,1H3,(H,21,23)(H,22,25) |
InChI 键 |
XAWVBNUSDJQPGT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-hexane-1,6-diylbis(3-{[2-(pyrrolidin-1-yl)ethyl]sulfonyl}propanamide)](/img/structure/B15151570.png)
![3-Methyl-6-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15151577.png)
![N-[2-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B15151579.png)



![ethyl 3-[(E)-piperidin-1-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B15151598.png)
![N-(2,3-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B15151601.png)
![4-{2-[4-(1-{3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)phenoxy]ethyl}-1,3-dimethylpiperazin-2-one; 6-hydroxy-2-naphthoic acid](/img/structure/B15151609.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B15151621.png)
![N-(4-bromophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B15151636.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide](/img/structure/B15151648.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151656.png)

